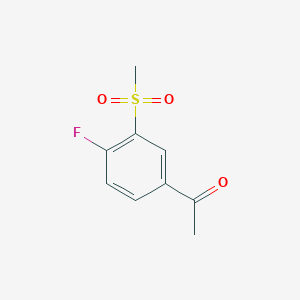
4'-Fluoro-3'-(methylsulphonyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-3’-(methylsulphonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol It is characterized by the presence of a fluoro group at the 4’ position and a methylsulphonyl group at the 3’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where fluoroanisole is reacted with acetic anhydride in the presence of a Lewis acid catalyst . The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Commonly used catalysts include aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents such as dichloromethane or chloroform are often used.
Industrial Production Methods
Industrial production of 4’-Fluoro-3’-(methylsulphonyl)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-(methylsulphonyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-Fluoro-3’-(methylsulphonyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-(methylsulphonyl)acetophenone involves its interaction with specific molecular targets. The fluoro and methylsulphonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
4’-Fluoro-3’-(methylsulphonyl)acetophenone can be compared with other similar compounds, such as:
4’-Fluoroacetophenone: Lacks the methylsulphonyl group, resulting in different chemical properties and reactivity.
3’-(Methylsulphonyl)acetophenone: Lacks the fluoro group, affecting its biological activity and applications.
4’-Chloro-3’-(methylsulphonyl)acetophenone:
The uniqueness of 4’-Fluoro-3’-(methylsulphonyl)acetophenone lies in the combination of the fluoro and methylsulphonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FO3S |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-8(10)9(5-7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
KLXBYLWETFRWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


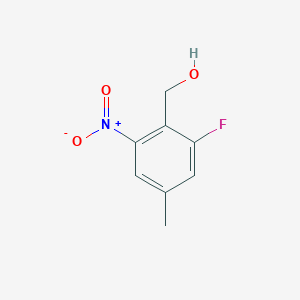
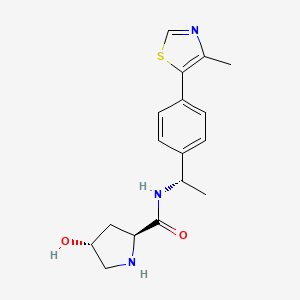
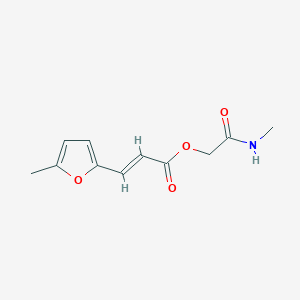
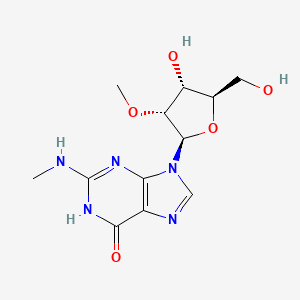
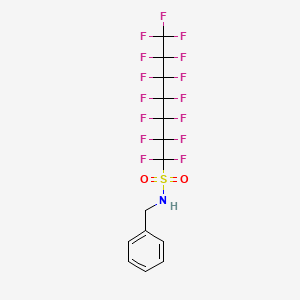
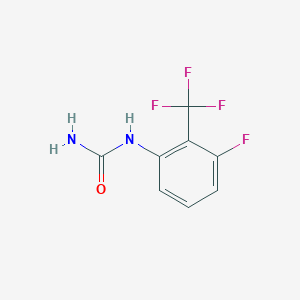
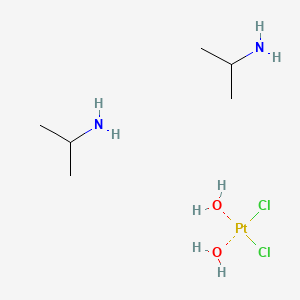
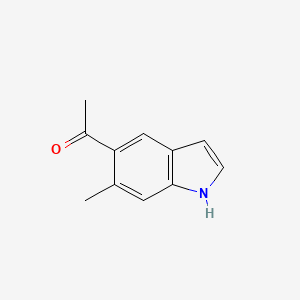
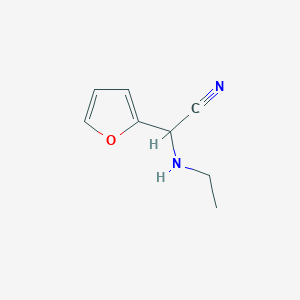
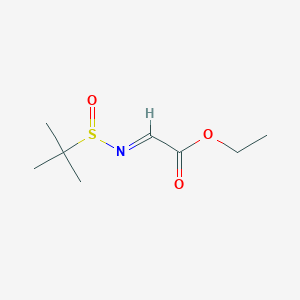
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
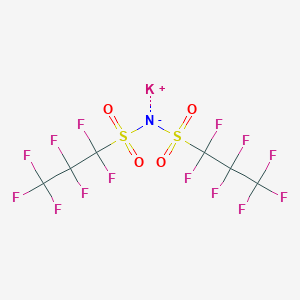
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
